molecular formula C7H5Cl2NS B1305099 2,3-Dichlorothiobenzamide CAS No. 84863-83-2

2,3-Dichlorothiobenzamide

Cat. No.: B1305099
CAS No.: 84863-83-2
M. Wt: 206.09 g/mol
InChI Key: PRRMJTDPKZBCCQ-UHFFFAOYSA-N
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Description

2,3-Dichlorothiobenzamide is an organic compound with the molecular formula C7H5Cl2NS It is a dichlorinated derivative of thiobenzamide, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorothiobenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with thiourea. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorothiobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been used in studies to understand the role of protein tyrosine phosphatases (PTPs) in cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent for diseases such as diabetes and cancer. It has been tested in clinical trials for its efficacy in treating these conditions.

    Industry: 2,3-Dichlorothiobenzamide is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichlorothiobenzamide involves its interaction with specific molecular targets, such as protein tyrosine phosphatases (PTPs). By inhibiting these enzymes, the compound can modulate various cellular signaling pathways, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dichlorothiobenzamide: Another dichlorinated thiobenzamide with chlorine atoms at the 2nd and 6th positions. It is used as a proherbicide.

    3,5-Dichlorobenzamide: A dichlorinated benzamide with chlorine atoms at the 3rd and 5th positions, known for its biological activity.

Uniqueness: 2,3-Dichlorothiobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein tyrosine phosphatases sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2,3-dichlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRMJTDPKZBCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384045
Record name 2,3-Dichlorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84863-83-2
Record name 2,3-Dichlorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84863-83-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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